molecular formula C6H9NO2 B1216069 2,3,4,5-Tetrahydropyridine-2-carboxylic acid CAS No. 3038-89-9

2,3,4,5-Tetrahydropyridine-2-carboxylic acid

Cat. No. B1216069
CAS RN: 3038-89-9
M. Wt: 127.14 g/mol
InChI Key: CSDPVAKVEWETFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetrahydropyridine-2-carboxylic acid, also known as (S)-2, 3, 4, 5-Tetrahydropiperidine-2-carboxylate, belongs to the class of organic compounds known as alpha amino acids and derivatives. It’s presence has been identified in both natural products and synthetic pharmaceutical agents .


Synthesis Analysis

Tetrahydropyridines (THPs) have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . For this reason, more innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives .


Molecular Structure Analysis

Tetrahydropyridines (THPs) exist in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, 2,3,4,5-tetrahydropyridine . Special attention is given to the introduction of varied substituents onto the THP ring system and its redolent effect on their pharmacological properties .


Chemical Reactions Analysis

Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives .


Physical And Chemical Properties Analysis

(S)-2, 3, 4, 5-Tetrahydropiperidine-2-carboxylate is slightly soluble in water and is a moderately acidic compound based on its pKa. It can be biosynthesized from L-pipecolic acid, which is mediated by the enzyme peroxisomal sarcosine oxidase.

Future Directions

The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design . This is an area of ongoing research and holds promise for future developments.

properties

CAS RN

3038-89-9

Product Name

2,3,4,5-Tetrahydropyridine-2-carboxylic acid

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2,3,4,5-tetrahydropyridine-2-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h4-5H,1-3H2,(H,8,9)

InChI Key

CSDPVAKVEWETFG-UHFFFAOYSA-N

SMILES

C1CC=NC(C1)C(=O)O

Canonical SMILES

C1CC=NC(C1)C(=O)O

physical_description

Solid

synonyms

1-piperideine-6-carboxylic acid
delta-1-piperideine-6-carboxylate
delta-1-piperidine-6-carboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydropyridine-2-carboxylic acid
Reactant of Route 2
2,3,4,5-Tetrahydropyridine-2-carboxylic acid
Reactant of Route 3
2,3,4,5-Tetrahydropyridine-2-carboxylic acid
Reactant of Route 4
2,3,4,5-Tetrahydropyridine-2-carboxylic acid
Reactant of Route 5
2,3,4,5-Tetrahydropyridine-2-carboxylic acid
Reactant of Route 6
2,3,4,5-Tetrahydropyridine-2-carboxylic acid

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